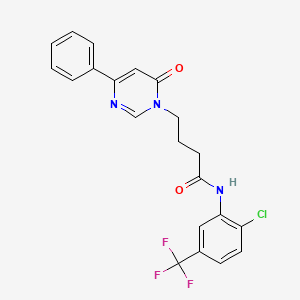

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-substituted phenyl butanamide derivatives involves multiple steps, starting from the reaction of substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium. This process yields various electrophiles, which are then coupled with specific piperazine or other groups in a polar aprotic medium to attain the targeted compounds. The synthetic routes are characterized by methods such as proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data, alongside CHN analysis (Raza et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including the study of crystal structures and molecular interactions, is crucial for understanding the physical and chemical behavior of compounds. For instance, the crystal structure of N-substituted phenyl butanamides reveals molecular chains formed by π–π interactions and N—H⋯N hydrogen-bonding interactions, resulting in a three-dimensional network (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their functional groups, leading to various biological activities. For example, the acid-catalyzed [2 + 2 + 2] cycloaddition between cyanamides and ynamides to synthesize triaminopyrimidines showcases the compound's ability to undergo regioselective synthesis, forming heterocyclic products with potential biological applications (Dubovtsev et al., 2021).

Applications De Recherche Scientifique

Tyrosinase and Melanin Inhibition : Raza et al. (2019) synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, showing in vitro inhibitory potential against Mushroom tyrosinase. These compounds, including derivatives of the queried compound, displayed significant biological activity, with potential for depigmentation drug development with minimal side effects (Raza et al., 2019).

Lipoxygenase Inhibition : Aziz-ur-Rehman et al. (2016) reported on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors. These compounds, related to the queried compound, exhibited moderately good activities relative to the standard Baicalein (Aziz-ur-Rehman et al., 2016).

NF-kappaB and AP-1 Gene Expression Inhibition : Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally similar to the queried compound. They found this compound to be an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors, highlighting its potential for modulating gene expression (Palanki et al., 2000).

Anticonvulsant Activity : Kamiński et al. (2016) synthesized new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, showing significant anticonvulsant activity. These compounds, related to the queried chemical, were designed as analogs of clinically relevant antiepileptic drugs (Kamiński et al., 2016).

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N3O2/c22-16-9-8-15(21(23,24)25)11-18(16)27-19(29)7-4-10-28-13-26-17(12-20(28)30)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-13H,4,7,10H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOKTTLKEIZKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)

![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)

![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)

![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)